molecular formula C10H16N2O B14311614 1-(1H-Imidazol-1-yl)heptan-1-one CAS No. 112497-46-8

1-(1H-Imidazol-1-yl)heptan-1-one

Cat. No.: B14311614
CAS No.: 112497-46-8
M. Wt: 180.25 g/mol
InChI Key: UBWSJEMSQVALBG-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-1-yl)heptan-1-one is a compound that features an imidazole ring attached to a heptanone chain. Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. This structure is known for its versatility and is found in many biologically active molecules. The presence of the imidazole ring in this compound imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1H-Imidazol-1-yl)heptan-1-one can be synthesized through various methods. One common approach is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde . Another method is the Wallach synthesis, which uses aniline and glyoxal in the presence of hydrochloric acid . Additionally, the compound can be prepared from the dehydrogenation of imidazolines or from alpha halo-ketones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Imidazol-1-yl)heptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the imidazole ring .

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-1-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(1H-Imidazol-1-yl)heptan-1-one can be compared with other imidazole-containing compounds such as:

These compounds share the imidazole ring but differ in their specific structures and biological activities. The uniqueness of this compound lies in its specific heptanone chain, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-imidazol-1-ylheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-3-4-5-6-10(13)12-8-7-11-9-12/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWSJEMSQVALBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10764308
Record name 1-(1H-Imidazol-1-yl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10764308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112497-46-8
Record name 1-(1H-Imidazol-1-yl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10764308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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